molecular formula C7H10O5S B2586550 2-[(Acetylsulfanyl)methyl]butanedioic acid CAS No. 192879-20-2

2-[(Acetylsulfanyl)methyl]butanedioic acid

Cat. No. B2586550
Key on ui cas rn: 192879-20-2
M. Wt: 206.21
InChI Key: XFCUZVSVGRNFOR-UHFFFAOYSA-N
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Patent
US05814629

Procedure details

400 g (3.07 mol) of itaconic acid (VIII) are added in portions within a period of approximately 30 minutes to 280 g (3.68 mol) of thioacetic acid, with simultaneous heating of the heating bath to 95° C. After 2.5 hours' stirring at 90°-100° C., the reaction mixture is cooled to room temperature and diluted with 300 ml of diisopropyl ether (DIPE), whereupon the product crystallises out within a period of approximately 12 hours. There are obtained 582 g of crystals having a melting point of 89°-91° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3.68 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].[C:10]([OH:13])(=[S:12])[CH3:11]>C(OC(C)C)(C)C>[C:10]([S:12][CH2:3][CH:2]([CH2:4][C:5]([OH:7])=[O:6])[C:1]([OH:9])=[O:8])(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
3.68 mol
Type
reactant
Smiles
C(C)(=S)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
After 2.5 hours' stirring at 90°-100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
crystallises out within a period of approximately 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)SCC(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 582 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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